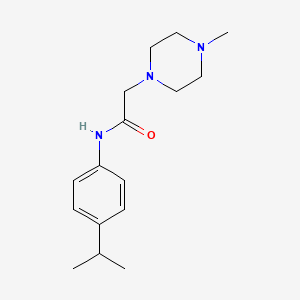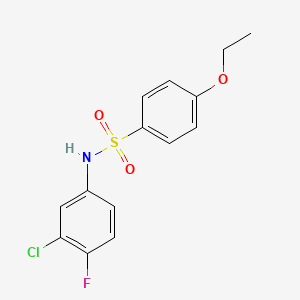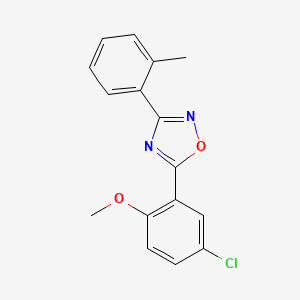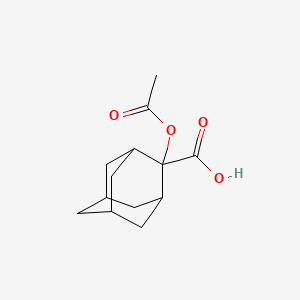
N-(4-isopropylphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that is involved in various biochemical processes in the body. SAMe has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
SAMe acts as a methyl donor in various biochemical reactions in the body. SAMe donates a methyl group to various molecules including DNA, RNA, proteins, and neurotransmitters. SAMe also regulates the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects. SAMe has been shown to increase the levels of glutathione, a potent antioxidant, in the liver. SAMe has also been shown to decrease the levels of homocysteine, a risk factor for cardiovascular disease. SAMe has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SAMe has several advantages for lab experiments. SAMe is a naturally occurring molecule and can be synthesized chemically or obtained from natural sources. SAMe is stable and can be stored for long periods of time. SAMe has several limitations for lab experiments. SAMe is expensive and can be difficult to obtain in large quantities. SAMe can also be unstable in certain conditions.
Direcciones Futuras
SAMe has several potential future directions for research. SAMe has been shown to have potential therapeutic applications in various diseases such as depression, osteoarthritis, liver disease, and fibromyalgia. SAMe may also have potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. SAMe may also have potential applications in sports nutrition and performance enhancement. Further research is needed to explore the potential applications of SAMe in various diseases and conditions.
Conclusion:
SAMe is a naturally occurring molecule that has been extensively studied for its potential therapeutic applications in various diseases. SAMe has several advantages and limitations for lab experiments. SAMe has several potential future directions for research. Further research is needed to explore the potential applications of SAMe in various diseases and conditions.
Métodos De Síntesis
SAMe is synthesized in the body from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized chemically by the reaction of 4-methyl-1,2,3,6-tetrahydropyridine (MTHP) with 4-isopropylphenylacetyl chloride and piperazine.
Aplicaciones Científicas De Investigación
SAMe has been extensively studied for its potential therapeutic applications in various diseases such as depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)14-4-6-15(7-5-14)17-16(20)12-19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSREJIWPTOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
